2-(Prop-2-yn-1-yloxy)acetaldehyde
Overview
Description
2-(Prop-2-yn-1-yloxy)acetaldehyde is an organic compound characterized by the presence of a propynyl group attached to an acetaldehyde moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)acetaldehyde typically involves the reaction of propargyl alcohol with acetaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of propargyl alcohol to acetaldehyde, forming the desired ether linkage .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the propynyl group under basic conditions.
Major Products Formed
Oxidation: 2-(Prop-2-yn-1-yloxy)acetic acid.
Reduction: 2-(Prop-2-yn-1-yloxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)acetaldehyde involves its reactivity due to the presence of both an aldehyde and a propynyl group. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the propynyl group can undergo various chemical transformations. These interactions can modulate biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)acetic acid
- 2-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-(Prop-2-yn-1-yloxy)naphthalene
Uniqueness
The presence of the aldehyde group allows for specific interactions with biological targets, while the propynyl group provides versatility in chemical synthesis .
Properties
IUPAC Name |
2-prop-2-ynoxyacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-4-7-5-3-6/h1,3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQFWBJQNKXEJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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